Cas no 2356149-69-2 (Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)

Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, is a boronic ester derivative of aniline, featuring both chloro and fluoro substituents on the aromatic ring. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. The presence of the dioxaborolane group enhances stability and solubility in organic solvents, facilitating handling and storage. Its electron-withdrawing substituents (chloro and fluoro) influence reactivity, making it valuable in pharmaceutical and agrochemical applications. The tetramethyl dioxaborolane moiety ensures consistent performance in coupling reactions, while the halogenated aromatic core allows further functionalization. This compound is particularly useful in medicinal chemistry for constructing fluorinated and chlorinated scaffolds.
Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- structure
2356149-69-2 structure
商品名:Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
CAS番号:2356149-69-2
MF:C12H16BClFNO2
メガワット:271.523345947266
CID:5867791

Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 化学的及び物理的性質

名前と識別子

    • Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
    • インチ: 1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)6-9(7)15/h5-6H,16H2,1-4H3
    • InChIKey: CIGMEJWUPTURNJ-UHFFFAOYSA-N
    • ほほえんだ: C1(N)=CC(F)=C(B2OC(C)(C)C(C)(C)O2)C=C1Cl

じっけんとくせい

  • 密度みつど: 1.21±0.1 g/cm3(Predicted)
  • ふってん: 362.9±42.0 °C(Predicted)
  • 酸性度係数(pKa): 1.27±0.10(Predicted)

Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-39868161-0.25g
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2356149-69-2 95.0%
0.25g
$538.0 2025-03-16
Enamine
EN300-39868161-1.0g
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2356149-69-2 95.0%
1.0g
$584.0 2025-03-16
Enamine
EN300-39868161-0.5g
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2356149-69-2 95.0%
0.5g
$561.0 2025-03-16
eNovation Chemicals LLC
Y1111200-1g
2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
2356149-69-2 95%
1g
$780 2025-02-20
Enamine
EN300-39868161-0.1g
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2356149-69-2 95.0%
0.1g
$515.0 2025-03-16
Enamine
EN300-39868161-0.05g
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2356149-69-2 95.0%
0.05g
$491.0 2025-03-16
eNovation Chemicals LLC
Y1111200-1g
2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
2356149-69-2 95%
1g
$780 2025-02-28
Enamine
EN300-39868161-10.0g
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2356149-69-2 95.0%
10.0g
$2516.0 2025-03-16
Enamine
EN300-39868161-2.5g
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2356149-69-2 95.0%
2.5g
$1147.0 2025-03-16
Enamine
EN300-39868161-5.0g
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2356149-69-2 95.0%
5.0g
$1695.0 2025-03-16

Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 関連文献

Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-に関する追加情報

Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): A Comprehensive Overview

Benzenamine, also known as aniline, is a fundamental aromatic amine compound that serves as a building block in various chemical syntheses. The compound in question, Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), is a derivative of aniline with specific substituents that confer unique chemical properties and potential applications in drug discovery and materials science.

The CAS number 2356149-69-2 uniquely identifies this compound in chemical databases and regulatory systems. This identifier is essential for ensuring consistency and accuracy in scientific communication and regulatory compliance.

The structure of this compound features a benzene ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 5-position. The 4-position of the benzene ring is occupied by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan group. This boron-containing moiety is significant as it introduces unique electronic and steric properties to the molecule.

The presence of halogens (chlorine and fluorine) on the benzene ring enhances the compound's reactivity and selectivity in various chemical reactions. These substituents also influence the molecule's solubility and stability under different conditions.

The dioxaborolane group at the 4-position is particularly interesting due to its potential role in cross-coupling reactions. Recent studies have highlighted the importance of such boron-containing groups in facilitating Suzuki-Miyaura couplings—a widely used method for forming carbon-carbon bonds in organic synthesis.

In terms of applications, this compound could serve as an intermediate in the synthesis of more complex molecules with potential pharmacological activity. Its structure suggests it may be useful in designing drugs targeting specific biological pathways or receptors.

Recent research has also explored the use of similar compounds in materials science, particularly in the development of advanced polymers and optoelectronic materials. The combination of halogens and boron-containing groups may impart desirable electronic properties to these materials.

In conclusion, Benzenamine derivatives like this one continue to be valuable tools in organic synthesis and materials development. Their unique structures offer opportunities for innovation across various scientific disciplines.

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